![molecular formula C18H18ClN5O3S B3009405 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 880802-40-4](/img/structure/B3009405.png)

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

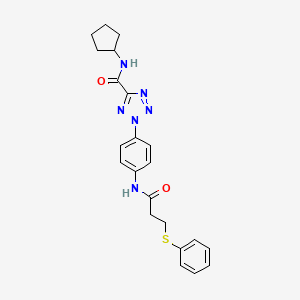

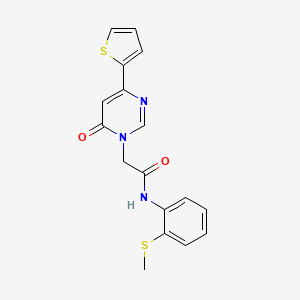

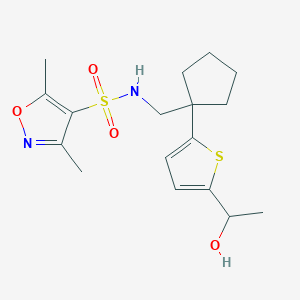

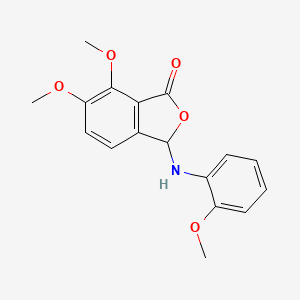

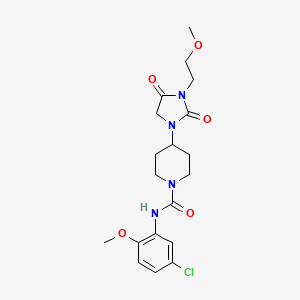

The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a molecule that has been studied for its potential antiviral properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules with antiviral activity and their structural characteristics. For instance, the molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide has been characterized to obtain vibrational signatures and has been analyzed using quantum computational approaches .

Synthesis Analysis

The synthesis of related compounds has been explored in the literature, although the exact synthesis of the compound is not detailed in the provided papers. However, the synthesis of similar molecules typically involves the formation of a thioacetamide bridge and the attachment of various aromatic rings, which can be inferred from the crystal structures of related compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the compound N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide exhibits a non-planar structure between the phenyl ring and the pyrimidine ring, which is a common feature in this class of molecules . The inclination of the pyrimidine ring to the benzene ring has been measured in various compounds, with angles ranging from 42.25° to 67.84° .

Chemical Reactions Analysis

The chemical reactions and interactions within the crystal structures of similar compounds have been analyzed. For instance, the presence of intramolecular N–H···N hydrogen bonds has been noted to stabilize the folded conformation of the molecules . Additionally, the formation of strong stable hydrogen bonded N–H···N intermolecular interactions and weaker intramolecular interactions such as C–H···O and N–H···O have been observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, and through computational methods such as density functional theory . The vibrational spectral analysis helps in understanding the stability of the molecule and the nature of its intermolecular interactions. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have also been studied to assess the potential of these molecules as antiviral agents .

Scientific Research Applications

Vibrational Spectroscopic Analysis

Research has characterized the antiviral molecule "N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide" using Raman and Fourier transform infrared spectroscopy, alongside ab initio calculations. The study explored its geometric equilibrium, hydrogen bonding, and vibrational wavenumbers, offering insights into its stability and intermolecular interactions, which could be relevant for understanding similar compounds like the one (Mary, Pradhan, & James, 2022).

Synthesis and Antiexudative Activity

Research on the synthesis of pyrolin derivatives, including "2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides," has shown significant antiexudative properties. This indicates the compound's potential for developing new drugs with minimized toxicity and enhanced efficacy against various diseases (Chalenko et al., 2019).

Cholinesterase Inhibition

A study on new synthetic 1,2,4-triazole derivatives, including compounds structurally related to "2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide," highlighted their moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research suggests the potential for these compounds in treating diseases related to cholinesterase inhibition (Riaz et al., 2020).

Antimicrobial Screening

The synthesis and characterization of 5-substituted-1,3,4-oxadiazole derivatives, including "2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide," have been conducted. The synthesized compounds exhibited relative activity against acetylcholinesterase, indicating potential biomedical applications (Rehman et al., 2013).

Structural Elucidation and Antimicrobial Studies

The synthesis and antimicrobial screening of N-substituted sulfanilamide derivatives provide a foundation for understanding the biological activities of compounds like "this compound." These studies reveal the importance of structural modification in enhancing antimicrobial efficacy (Lahtinen et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazoles, have been known to interact with various protein targets .

Mode of Action

It is known that 1,2,4-triazoles, which are structurally similar, can interact with their targets in a variety of ways, including acting as inhibitors .

Biochemical Pathways

Compounds with similar structures have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Pharmacokinetics

It’s worth noting that the solubility of a compound in water and organic solvents can significantly impact its bioavailability .

Result of Action

Compounds with similar structures have demonstrated potential in various therapeutic areas, including analgesic, antimicrobial, anti-inflammatory, and antidepressant .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as thiazoles, have been found to interact with various enzymes, proteins, and other biomolecules These interactions can influence biochemical reactions in significant ways

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

properties

IUPAC Name |

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O3S/c1-26-14-8-7-13(9-15(14)27-2)21-16(25)10-28-18-23-22-17(24(18)20)11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGYJKKOOKDGRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B3009325.png)

![2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide](/img/structure/B3009328.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3009333.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B3009336.png)

![N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3009337.png)

![(2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B3009344.png)